molecular formula C17H25N3O2 B15281464 (R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

Cat. No.: B15281464
M. Wt: 303.4 g/mol
InChI Key: AVKFQSPNJZMDKQ-AWEZNQCLSA-N
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Description

®-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The tert-butyl group is then added to protect the amino group, ensuring the stability of the compound during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated amine.

Scientific Research Applications

®-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate: A similar compound with a different stereochemistry.

    tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate: Another analog with variations in the substituent groups.

Uniqueness

®-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate is unique due to its specific stereochemistry and spirocyclic structure, which confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl (5R)-5-aminospiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-9-6-17(7-10-20)11-13-12(14(17)18)5-4-8-19-13/h4-5,8,14H,6-7,9-11,18H2,1-3H3/t14-/m0/s1

InChI Key

AVKFQSPNJZMDKQ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@@H]2N)C=CC=N3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2N)C=CC=N3

Origin of Product

United States

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